"3,3-Dimethyl-1-nitrobutan-2-one" synthesis pathway
"3,3-Dimethyl-1-nitrobutan-2-one" synthesis pathway
Technical Whitepaper: Chemo-Selective Synthesis of 3,3-Dimethyl-1-nitrobutan-2-one
Executive Summary
This technical guide details the synthesis of 3,3-Dimethyl-1-nitrobutan-2-one (CAS: 22286-97-1), a sterically hindered
The synthesis presents a specific chemo-selective challenge: introducing a nitro group at the
-
Activation: Regioselective bromination of pinacolone.
-
Displacement: Nucleophilic substitution using a modified nitrite-displacement protocol designed to favor C-alkylation over O-alkylation.[1]
Part 1: Retrosynthetic Analysis & Strategy
Direct nitration of pinacolone (3,3-dimethylbutan-2-one) is kinetically difficult due to the steric bulk of the tert-butyl group and the thermodynamic instability of the enol forms required for electrophilic nitration. Therefore, a functional group interconversion (FGI) strategy via an
Strategic Disconnection
The pathway relies on the ambident nucleophilicity of the nitrite ion (
Figure 1: Retrosynthetic disconnection showing the activation of the alpha-carbon via halogenation.
Part 2: Experimental Protocols
Module 1: Precursor Synthesis (1-Bromopinacolone)
Objective: Selective monobromination of pinacolone at the methyl position. Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.[1]
Reagents:
-
Pinacolone (3,3-dimethylbutan-2-one): 1.0 eq[1]
-
Bromine (
): 1.0 eq -
Methanol (Solvent): 10 Volumes
-
Temperature: 0°C to 10°C[1]
Protocol:
-
Setup: Charge a jacketed reactor with Pinacolone and Methanol. Cool the system to 0°C.
-
Addition: Add Bromine dropwise over 60 minutes. The reaction is initially slow (induction period) until HBr is generated, which autocatalyzes the enolization.
-
Note: The solution will turn red-orange upon addition and slowly fade to colorless as
is consumed.
-
-
Completion: Stir at 10°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]
-
Quench: Add water (10 Volumes) to the mixture. The product, 1-bromopinacolone, is a heavy oil/solid that will separate.[1]
-
Workup: Extract with Dichloromethane (DCM). Wash with saturated
to remove residual acid.[1] Dry over and concentrate. -
Yield: Expect 85–95%. The product is a potent lachrymator (tear gas agent); handle in a fume hood.
Module 2: The Nitro-Insertion (Modified Kornblum Substitution)
Objective: Displacement of Bromide by Nitrite.
The Challenge: The nitrite ion (
-
Attack by N: Yields the desired Nitro compound (stable).
-
Attack by O: Yields an unstable alkyl nitrite ester (
), which typically decomposes to an alcohol or undergoes Kornblum oxidation to an aldehyde.[1]
Selected Method: Sodium Nitrite in DMF with Urea Scavenger.
-
Rationale: While Silver Nitrite (
) provides higher specificity for N-attack (Victor Meyer reaction), it is cost-prohibitive for scale-up.[1] The use of in DMF is scalable, provided Urea is added to scavenge the nitrite ester by-products and prevent oxidative decomposition.
Reagents:
-
1-Bromopinacolone: 1.0 eq[1]
-
Sodium Nitrite (
): 1.5 eq -
Urea: 1.5 eq (Crucial Scavenger)
-
Phloroglucinol: 0.1 eq (Optional: Co-scavenger for higher purity)
-
DMF (Dimethylformamide): 5 Volumes (Anhydrous)
Step-by-Step Protocol:
-
Preparation: In a dry flask under Nitrogen atmosphere, dissolve Sodium Nitrite and Urea in anhydrous DMF.
-
Why DMF? It solvates the cation (
), leaving the nitrite anion "naked" and more reactive.
-
-
Temperature Control: Cool the mixture to -15°C to 0°C .
-
Critical: Lower temperatures favor the kinetic product (C-alkylation/Nitro) over the thermodynamic O-alkylation.
-
-
Addition: Add 1-Bromopinacolone (dissolved in minimal DMF) slowly over 1 hour. Maintain temperature below 0°C.
-
Reaction: Stir at 0°C for 4–6 hours.
-
Observation: The mixture may darken slightly.
-
-
Quench: Pour the reaction mixture into ice-cold water (20 Volumes).
-
Extraction: Extract immediately with Diethyl Ether or Ethyl Acetate (3x).
-
-
Purification:
Data Summary Table:
| Parameter | Value / Condition | Note |
| Solvent | DMF (Anhydrous) | Promotes |
| Stoichiometry | 1.0 : 1.5 ( | Excess nitrite drives conversion. |
| Temperature | < 0°C | Essential to suppress O-alkylation.[1] |
| Scavenger | Urea (1.5 eq) | Prevents Kornblum oxidation side-reaction.[1] |
| Typical Yield | 55% – 65% | Moderate due to competing O-attack.[1] |
Part 3: Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired synthesis and the competing Kornblum oxidation pathway.
Figure 2: Mechanistic divergence of the ambident nitrite nucleophile. Low temperature and solvent choice are used to steer the pathway toward the N-attack (Green).
Part 4: Troubleshooting & Quality Control
Self-Validating the System:
-
IR Spectroscopy:
-
Success: Look for two distinct carbonyl-like bands.[1] The Ketone
( ) and the Nitro asymmetric stretch ( ) and symmetric stretch ( ). -
Failure: Absence of
band indicates failure to nitrate.
-
-
NMR (
):-
The
-protons ( ) will shift significantly downfield (approx. 5.2–5.5 ppm) compared to the bromo-precursor ( 4.0–4.2 ppm). -
The tert-butyl group remains a singlet at
1.2 ppm.
-
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Reaction temperature too high (>0°C).[1] | Maintain strict cryo-conditions (-15°C).[1] |
| Product is an Oil/Unstable | Residual DMF or Acid.[1] | Perform rigorous water washes (5x) and ensure final wash is neutral. |
| Strong "Almond" Smell | Formation of aldehyde (Oxidation). | Increase Urea loading; ensure |
References
-
Kornblum, N., et al. (1956).[1] "The Reaction of Aliphatic Halides with Sodium Nitrite in Dimethylformamide." Journal of the American Chemical Society, 78(7), 1457–1459.[1] [Link]
-
Ballini, R., & Petrini, M. (2004).[1] "Recent Synthetic Developments in the Nitroaldol (Henry) Reaction." Advanced Synthesis & Catalysis, 346, 9-10.[1] [Link]
-
Luzzio, F. A. (2001).[1] "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[1] [Link]
-
Ono, N. (2001).[1] The Nitro Group in Organic Synthesis. Wiley-VCH.[1] [Link]
